Indacrinone

Description

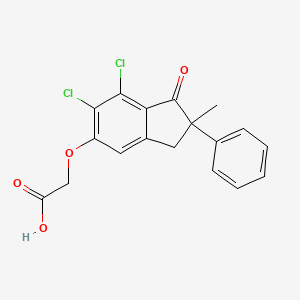

polyvalent saluretic; RN given refers to parent cpd without isomeric designation; structure

Structure

3D Structure

Properties

IUPAC Name |

2-[(6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl)oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKWVSHZYDOZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866624 | |

| Record name | Indacrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56049-88-8, 57296-63-6 | |

| Record name | (±)-Indacrinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56049-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indacrinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056049888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indacrinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057296636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indacrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDACRINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B926Y9U4QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Renal Tubular Mechanism of Action of Indacrinone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indacrinone is a potent, long-acting loop diuretic notable for its unique dual-action on renal tubules, exhibiting both natriuretic and uricosuric properties. This indanone-based compound operates through a stereospecific mechanism of action, with its enantiomers possessing distinct pharmacological profiles. The (-)-enantiomer is the primary driver of the diuretic and natriuretic effects, targeting the thick ascending limb of the loop of Henle and the distal convoluted tubule. In contrast, the (+)-enantiomer is predominantly responsible for the uricosuric effect, leading to a net decrease in serum uric acid levels. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies used to elucidate the renal tubular actions of this compound.

Introduction to this compound

This compound is a phenoxyacetic acid derivative that acts as a loop diuretic, promoting the excretion of sodium, chloride, and water by the kidneys.[1][2] Unlike many other loop diuretics that can cause hyperuricemia, this compound possesses a uricosuric effect, making it a subject of significant interest in diuretic and antihypertensive therapy.[2][3] The drug exists as a racemic mixture of two enantiomers, (+) and (-)-Indacrinone, which have been shown to have different sites and mechanisms of action within the renal tubules.[4] The unique ability to modulate the ratio of these enantiomers allows for the optimization of its therapeutic effects, balancing potent diuresis with a favorable uric acid profile.

Stereospecific Mechanism of Action

The pharmacological effects of this compound are intricately linked to the distinct actions of its two enantiomers.

Natriuretic and Diuretic Effects: The Role of the (-)-Enantiomer

The (-)-enantiomer of this compound is the primary contributor to its diuretic and natriuretic effects. Its principal site of action is the thick ascending limb (TAL) of the loop of Henle, a critical segment for salt reabsorption.

Molecular Target: Na-K-Cl Cotransporter (NKCC2)

The primary molecular target of the (-)-enantiomer is the Na-K-Cl cotransporter (NKCC2), located on the apical membrane of TAL cells. By inhibiting NKCC2, (-)-Indacrinone blocks the reabsorption of sodium, potassium, and chloride from the tubular fluid into the renal interstitium. This inhibition leads to an increased concentration of these ions in the tubular fluid, which osmotically retains water, resulting in diuresis.

In addition to its action on the loop of Henle, studies have shown that (-)-Indacrinone also inhibits sodium reabsorption in the distal tubule.

Uricosuric Effects: The Role of the (+)-Enantiomer

The (+)-enantiomer of this compound is primarily responsible for the drug's uricosuric properties, which counteract the tendency of most loop diuretics to cause hyperuricemia.

Molecular Target: Urate Transporter 1 (URAT1)

The uricosuric effect of the (+)-enantiomer is attributed to its inhibition of the urate transporter 1 (URAT1), located on the apical membrane of proximal tubule cells. URAT1 is responsible for the reabsorption of uric acid from the tubular fluid back into the bloodstream. By blocking this transporter, (+)-Indacrinone increases the fractional excretion of uric acid, leading to lower serum uric acid levels.

Quantitative Data on Renal Effects

The following tables summarize the quantitative effects of this compound and its enantiomers on urinary excretion and serum levels of key electrolytes and uric acid, as reported in clinical studies.

Table 1: Dose-Dependent Effects of this compound Enantiomer Ratios on 24-Hour Urinary Sodium Excretion in Healthy Men (Day 1)

| Treatment Group [(-)-enantiomer / (+)-enantiomer (mg)] | Mean 24-h Urinary Na+ Excretion (mEq) |

| Placebo | Baseline |

| 10 / 40 | ~285 |

| 10 / 90 | ~285 |

| 10 / 140 | ~285 |

| Hydrochlorothiazide (50 mg) | ~285 |

Table 2: Dose-Dependent Effects of this compound Enantiomer Ratios on Mean Change in Serum Uric Acid in Hypertensive Patients (12 weeks)

| Treatment Group [(-)-enantiomer / (+)-enantiomer (mg)] | Mean Change in Serum Uric Acid (mg/dl) |

| Placebo | +0.3 |

| -2.5 / +80 | -0.3 |

| -5 / +80 | -0.4 |

| -10 / +80 | +0.2 |

Table 3: Effect of Racemic this compound on Fractional Excretion of Electrolytes and Uric Acid

| Parameter | Pre-Indacrinone (Control) | Post-Indacrinone |

| Fractional Na+ Excretion (%) | 0.48 | 4.61 |

| Fractional Urate Clearance (%) | 5.16 | 12.24 |

| Fractional Free Water Clearance (CH2O) (%) | 8.89 | 5.83 |

| Osmolal Clearance (% of filtered load) | 1.38 | 5.78 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms of action and experimental approaches used to study this compound.

Experimental Protocols

In Vivo Microperfusion of Rat Renal Tubules

This technique allows for the direct study of the effects of a substance on a specific segment of the renal tubule.

-

Animal Preparation: Male Wistar rats are anesthetized (e.g., with Inactin). The left kidney is exposed via a flank incision, immobilized in a lucite cup, and the surface is bathed in warm mineral oil.

-

Tubule Identification and Puncture: A surface proximal or distal tubule is identified under a stereomicroscope. A micropipette with a sharpened tip is used to puncture the tubule.

-

Perfusion: An oil block is injected downstream of the puncture site to isolate the perfused segment. A second micropipette connected to a microperfusion pump is inserted into the puncture site. The tubule is then perfused at a controlled rate (e.g., 15-20 nL/min) with an artificial tubular fluid solution containing a non-reabsorbable marker (e.g., [3H]inulin). The perfusion fluid can be formulated with or without this compound enantiomers.

-

Sample Collection and Analysis: The perfused fluid is collected from a downstream puncture site. The collected fluid and the initial perfusate are analyzed for the concentration of the non-reabsorbable marker and the ions of interest (e.g., Na+, K+, Cl-).

-

Calculation of Reabsorptive Flux: The net reabsorption or secretion of ions is calculated based on the change in their concentration relative to the non-reabsorbable marker and the perfusion rate.

Human Urinary Clearance Studies

These studies are designed to assess the overall effect of a drug on renal excretion in human subjects.

-

Subject Preparation: Healthy volunteers or patients are placed on a controlled diet with a fixed intake of sodium, potassium, and fluids for a period before and during the study.

-

Hydration Protocol: Subjects are typically hydrated to ensure a steady urine flow. This can involve a standardized oral water load.

-

Drug Administration: A single oral dose of this compound (as a racemic mixture or specific enantiomer ratios), placebo, or a comparator diuretic is administered.

-

Urine and Blood Sampling: Urine is collected at timed intervals (e.g., hourly for the first 8 hours, then pooled for 8-24 hours) via voluntary voiding. Blood samples are drawn at corresponding times.

-

Sample Analysis: Urine and plasma/serum samples are analyzed for the concentrations of sodium, potassium, chloride, creatinine, and uric acid.

-

Calculation of Clearance:

-

Glomerular Filtration Rate (GFR): Estimated from creatinine clearance.

-

Fractional Excretion of a Substance (FEx): Calculated as (Ux * Pcr) / (Px * Ucr), where U is the urinary concentration, P is the plasma concentration, x is the substance of interest, and cr is creatinine. This represents the percentage of the substance filtered by the glomeruli that is excreted in the urine.

-

Conclusion

This compound's mechanism of action on renal tubules is a compelling example of stereospecific pharmacology. The distinct roles of its (-)- and (+)-enantiomers in promoting natriuresis and uricosuria, respectively, offer a unique therapeutic profile. The (-)-enantiomer's inhibition of the Na-K-Cl cotransporter in the loop of Henle and distal tubule drives its potent diuretic effect. Concurrently, the (+)-enantiomer's inhibition of the URAT1 transporter in the proximal tubule mitigates the hyperuricemic side effects common to other loop diuretics. This dual mechanism, elucidated through a combination of in vivo microperfusion and urinary clearance studies, underscores the potential for developing enantiomer-specific formulations to achieve a tailored and optimized diuretic and antihypertensive therapy. Further research into the precise binding kinetics of each enantiomer to its respective transporter will provide a more complete understanding of this compound's renal pharmacology.

References

Structure-Activity Relationship of Indacrinone Derivatives: A Technical Guide to Diuretic and Uricosuric Activity

Abstract: Indacrinone is an indanone-based loop diuretic notable for its dual pharmacological profile, acting as both a diuretic and a uricosuric agent. This unique combination addresses the common clinical issue of diuretic-induced hyperuricemia. The foundation of this dual activity lies in the distinct and complementary properties of its two enantiomers. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, focusing on the critical role of stereochemistry. It summarizes quantitative data from clinical studies, details key experimental protocols for evaluating diuretic and uricosuric activity, and illustrates the underlying mechanisms of action through signaling pathway and workflow diagrams. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and discovery of next-generation diuretics with optimized safety and efficacy profiles.

Introduction

Diuretics are cornerstone therapies for managing fluid overload in conditions such as hypertension and edema. However, their long-term use is often complicated by adverse metabolic effects, most notably hyperuricemia, an elevation of serum uric acid that can precipitate gout.[1][2] this compound, a phenoxyacetic acid derivative, emerged as a significant pharmacological innovation by intrinsically combining potent diuretic effects with uricosuric (uric acid excreting) properties.[3][4]

The key to this compound's therapeutic advantage is its chiral nature. The molecule exists as a pair of enantiomers, each possessing a distinct pharmacological role.[3] The (-)-enantiomer is a potent natriuretic agent, responsible for the diuretic effect, while the (+)-enantiomer actively promotes the renal excretion of uric acid. This complementary action allows for the formulation of an "isouricemic diuretic," a combination that achieves effective diuresis while maintaining normal serum urate levels. Understanding the nuanced structure-activity relationship of the this compound scaffold is therefore crucial for leveraging this dual-action paradigm in the development of safer and more effective diuretic agents.

Core Scaffold and Mechanism of Action

The chemical structure of this compound is [(6,7-dichloro-2-methyl-1-oxo-2-phenyl-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid. Its pharmacological effects are mediated through distinct actions on different segments of the nephron, the functional unit of the kidney.

Diuretic Mechanism of Action

The primary diuretic effect of this compound is attributed to its (-)-enantiomer, which acts as a loop diuretic. Its principal site of action is the thick ascending limb of the Loop of Henle. In this segment, it inhibits the Na+-K+-2Cl- cotransporter (NKCC2) on the apical membrane of the tubular epithelial cells. This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream, leading to increased excretion of these ions and, consequently, water (diuresis).

References

- 1. Enantiomers of this compound: a new approach to producing an isouricemic diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Studies on the mechanism and characteristics of action of a uricosuric diuretic, this compound (MK-196) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Pharmacology of Indacrinone: A Technical Guide to its Discovery, Synthesis, and Clinical Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indacrinone, an indanone-based loop diuretic, represents a fascinating case study in chiral pharmacology.[1][2] Discovered and developed by Merck & Co., this molecule possesses a unique dual-action mechanism directly attributable to the distinct pharmacological properties of its two enantiomers.[1] The (R)-(+)-enantiomer is a potent diuretic, while the (S)-(-)-enantiomer exhibits a uricosuric effect, counteracting the hyperuricemia often associated with diuretic therapy.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, with a focus on the manipulation of its enantiomeric ratio to achieve an optimized therapeutic profile.

Discovery and Rationale

This compound was developed as an orally active loop diuretic with a longer duration of action and greater natriuretic potency than furosemide. Early clinical observations revealed that, unlike other diuretics which tend to increase serum uric acid levels, racemic this compound could decrease them. This led to the investigation of its individual enantiomers, revealing a novel approach to diuretic therapy.

The primary challenge with many diuretics is the side effect of hyperuricemia, which can be particularly problematic for patients with gout or those at risk of developing it. The discovery that the (S)-enantiomer of this compound possessed uricosuric properties provided a unique opportunity to develop a diuretic that could simultaneously manage hypertension and fluid retention without exacerbating uric acid levels. Subsequent research focused on determining the optimal ratio of the two enantiomers to balance the desired diuretic effect with a neutral or even beneficial effect on uric acid metabolism.

Synthesis of this compound

The synthesis of this compound can be achieved through both racemic and enantioselective routes.

Racemic Synthesis

A common synthetic pathway to racemic this compound involves the following key steps:

-

Friedel-Crafts Acylation: The synthesis begins with the Friedel-Crafts acylation of 2,3-dichloroanisole with phenylacetyl chloride to yield 2,3-dichloro-4-phenylacetylanisole.

-

Mannich-type Reaction and Elimination: A variation of the Mannich reaction is then performed using tetramethyldiaminomethane, which, after an in-situ elimination of dimethylamine, forms the corresponding enone.

-

Intramolecular Cyclization: Acid-catalyzed intramolecular cyclization of the enone leads to the formation of the indanone core.

-

O-Demethylation: The methoxy group is demethylated under acidic conditions to yield the phenolic intermediate.

-

Alkylation of the Phenol: The resulting phenol is alkylated with iodoacetic acid.

-

Final Methylation: The synthesis is completed by methylation at the benzylic position using iodomethane in the presence of a base like sodium hydride to afford this compound.

Enantioselective Synthesis

An enantioselective synthesis of (+)-indacrinone has been developed utilizing chiral phase-transfer catalysis. This method allows for the direct formation of the desired enantiomer with high enantiomeric excess.

Experimental Protocol: Enantioselective Methylation

-

Substrate: The precursor to this compound, the indanone lacking the methyl group at the chiral center.

-

Catalyst: A chiral phase-transfer catalyst, such as a derivative of a cinchona alkaloid (e.g., N-benzylcinchoninium chloride).

-

Reagent: Methyl chloride (CH₃Cl) is used as the methylating agent, as it has been shown to provide better selectivity compared to methyl bromide or methyl iodide.

-

Solvent System: A biphasic system, typically an organic solvent (e.g., toluene) and an aqueous solution of a base (e.g., sodium hydroxide).

-

Procedure: The indanone substrate is dissolved in the organic solvent with the chiral catalyst. The aqueous base is added, and the mixture is stirred vigorously while methyl chloride is introduced. The chiral catalyst facilitates the transfer of the enolate anion of the indanone into the organic phase, where it is asymmetrically methylated. After the reaction is complete, the organic layer is separated, washed, and the product is isolated and purified. Enantiomeric excess can be determined using chiral HPLC.

Mechanism of Action

The therapeutic utility of this compound lies in the distinct and complementary actions of its enantiomers.

-

(R)-(+)-Enantiomer: This enantiomer is the primary contributor to the diuretic effect of this compound. It acts as a loop diuretic, inhibiting the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle. This inhibition reduces the reabsorption of sodium, chloride, and potassium, leading to increased excretion of these ions and water.

-

(S)-(-)-Enantiomer: This enantiomer possesses a uricosuric effect, meaning it promotes the excretion of uric acid. It is thought to act on the organic anion transporters in the proximal tubule of the kidney, inhibiting the reabsorption of uric acid from the tubular fluid back into the blood.

The co-administration of both enantiomers allows for potent diuresis while mitigating the risk of hyperuricemia.

Clinical Studies and Data

Numerous clinical trials have been conducted to evaluate the safety and efficacy of various ratios of this compound enantiomers. These studies have been crucial in identifying the optimal balance for achieving diuresis and antihypertensive effects without causing hyperuricemia.

Quantitative Data from Clinical Trials

| Enantiomer Ratio ((-)/(+)) | Daily Dose (mg) | Change in Diastolic Blood Pressure (mmHg) | Change in Serum Uric Acid (mg/dL) | Reference |

| Placebo | - | -3 | +0.3 | |

| 2.5/80 | 82.5 | -8 | -0.3 | |

| 5/80 | 85 | -10 | -0.4 | |

| 10/80 | 90 | -10 | +0.2 | |

| 10/0 | 10 | - | +8% to +16% (plasma urate) | |

| 10/10 | 20 | - | +8% to +16% (plasma urate) | |

| 10/20 | 30 | - | +8% to +16% (plasma urate) | |

| 10/40 | 50 | - | Approximately isouricemic | |

| 10/80 | 90 | - | -13% (plasma urate) |

Data compiled from published clinical trial results.

These data illustrate that by increasing the proportion of the (+)-enantiomer, the hyperuricemic effect of the (-)-enantiomer can be progressively attenuated and even reversed. A ratio of approximately 1:8 to 1:9 of the (-) to (+) enantiomer appears to provide a good balance of antihypertensive efficacy and a favorable uric acid profile.

Experimental Protocol for a Representative Clinical Trial

The following is a generalized protocol based on the methodologies of published studies on this compound enantiomers:

-

Study Design: A double-blind, randomized, placebo-controlled, parallel-group or crossover study.

-

Participant Population: Healthy male volunteers or patients with mild to moderate essential hypertension. Key exclusion criteria would include significant renal or hepatic impairment, a history of gout, and the use of other diuretics or antihypertensive medications.

-

Intervention: Participants are randomized to receive a specific daily oral dose of a fixed-ratio combination of this compound enantiomers, placebo, or an active comparator (e.g., hydrochlorothiazide) for a predefined period (e.g., 7 days to 12 weeks).

-

Dietary Control: Participants are typically placed on a controlled diet with a fixed intake of sodium and potassium to standardize the assessment of diuretic and electrolyte effects.

-

Data Collection:

-

Blood Pressure: Seated or standing blood pressure and heart rate are measured at regular intervals (e.g., at baseline and at the end of the treatment period).

-

Blood Chemistry: Venous blood samples are collected at baseline and at specified time points to measure serum levels of uric acid, creatinine, and electrolytes (sodium, potassium, chloride).

-

Urine Chemistry: 24-hour urine collections are performed to measure the excretion of sodium, potassium, chloride, and uric acid.

-

-

Analytical Methods:

-

Serum and urine electrolytes are typically measured using ion-selective electrodes.

-

Serum and urine uric acid and creatinine are measured using standard enzymatic colorimetric assays.

-

Quantification of this compound enantiomers in plasma and urine is performed using a stereospecific analytical method, such as chiral high-performance liquid chromatography (HPLC).

-

Conclusion

This compound stands as a prime example of the importance of stereochemistry in drug design and development. The elucidation of the distinct pharmacological activities of its enantiomers has paved the way for a more rational approach to diuretic therapy, allowing for the development of a compound with a superior therapeutic profile. The ability to fine-tune the diuretic and uricosuric effects by adjusting the enantiomeric ratio offers a level of therapeutic precision not achievable with a simple racemic mixture. This in-depth understanding of the structure-activity relationship of this compound continues to be a valuable lesson for the development of future chiral drugs.

References

Indacrinone: A Uricosuric Diuretic with Stereospecific Pharmacology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Indacrinone (MK-196) is a potent, long-acting loop diuretic with the unique characteristic of promoting uric acid excretion, a significant advantage over other diuretics that often lead to hyperuricemia. This phenoxyacetic acid derivative's pharmacological profile is distinguished by the stereospecific activities of its enantiomers. The (-) enantiomer is primarily responsible for the diuretic and natriuretic effects, while the (+) enantiomer exhibits a pronounced uricosuric action. This duality allows for the optimization of its therapeutic effects by adjusting the ratio of its enantiomers, offering a promising approach for the management of hypertension, particularly in patients with or at risk of hyperuricemia and gout.

Mechanism of Action

This compound exerts its effects at two primary sites within the nephron: the thick ascending limb of the loop of Henle and the proximal tubule.

Diuretic Effect

The diuretic and natriuretic actions of this compound are predominantly attributed to its (-) enantiomer . Like other loop diuretics, it inhibits the Na+-K+-2Cl- cotransporter (NKCC2) in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1][2] This inhibition reduces the reabsorption of sodium, potassium, and chloride ions, leading to an increase in their urinary excretion along with water.[1][3][4] This action also diminishes the lumen-positive transepithelial potential difference, which in turn reduces the paracellular reabsorption of calcium and magnesium. Studies involving in vivo microperfusion of individual tubular segments in rats have confirmed that the (-) enantiomer is significantly more effective than the (+) enantiomer at inhibiting sodium and potassium reabsorption in the loop of Henle.

Uricosuric Effect

The uricosuric effect of this compound is mainly mediated by its (+) enantiomer . This enantiomer is thought to inhibit the urate transporter 1 (URAT1), located on the apical membrane of proximal tubule cells. URAT1 is a key transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, the (+) enantiomer of this compound blocks this reabsorption, thereby increasing the fractional excretion of uric acid and lowering serum uric acid levels. Both enantiomers of this compound have been shown to produce uricosuria and hypouricemia.

Enantiomer-Specific Pharmacology and Optimization

The distinct pharmacological profiles of this compound's enantiomers present a unique opportunity for therapeutic optimization. While the racemic (1:1) mixture is an effective diuretic, chronic administration can lead to hyperuricemia due to the potent diuretic effect of the (-) enantiomer causing volume contraction and subsequent increased proximal tubule urate reabsorption.

To counteract this, studies have explored different ratios of the (-) and (+) enantiomers. By increasing the proportion of the uricosuric (+) enantiomer relative to the natriuretic (-) enantiomer, it is possible to achieve a net isouricemic (no change in serum uric acid) or even a hypouricemic (lowering of serum uric acid) effect while maintaining the desired diuretic and antihypertensive efficacy. Clinical studies in healthy volunteers and hypertensive patients have demonstrated that ratios of the (-) to (+) enantiomer ranging from 1:4 to 1:9 can effectively control blood pressure while maintaining or lowering serum uric acid levels.

Quantitative Data from Clinical Studies

Numerous clinical trials have been conducted to evaluate the safety and efficacy of this compound and its various enantiomer combinations. The following tables summarize key quantitative data from these studies.

Table 1: Effects of Single Oral Doses of Racemic this compound on Urinary Excretion in Healthy Male Subjects

| Parameter | Control (Pre-drug) | This compound (40 mg) |

| Urine Volume (ml/min) | 1.1 ± 0.2 | 6.8 ± 0.9 |

| Sodium Excretion (µmol/min) | 120 ± 20 | 1250 ± 150 |

| Chloride Excretion (µmol/min) | 130 ± 25 | 1300 ± 160 |

| Potassium Excretion (µmol/min) | 45 ± 5 | 100 ± 10 |

| Uric Acid Excretion (µmol/min) | 3.5 ± 0.4 | 6.5 ± 0.7 |

| Fractional Na+ Excretion (%) | 0.8 ± 0.1 | 8.5 ± 1.0 |

| Fractional Urate Clearance (%) | 5.16 | 12.24 |

Values are mean ± SEM.

Table 2: Antihypertensive and Serum Uric Acid Effects of Different this compound Enantiomer Ratios in Hypertensive Patients (12 weeks of treatment)

| Treatment Group [(-mg)/(+mg)] | Mean Reduction in Blood Pressure (mmHg) | Mean Change in Serum Uric Acid (mg/dL) |

| Placebo | 0 / 3 | +0.3 |

| -2.5 / +80 (A) | 23 / 8 | -0.3 |

| -5 / +80 (B) | 20 / 10 | -0.4 |

| -10 / +80 (C) | 25 / 10 | +0.2 |

All blood pressure reductions for active treatment groups were statistically significant compared to placebo (p < 0.01).

Table 3: Effect of Varying Enantiomer Ratios on Serum Uric Acid in Healthy Men (7 days of treatment)

| Treatment Group [(-mg)/(+mg)] | Mean Change in Serum Uric Acid (mg/dL) |

| Placebo | +0.2 |

| Hydrochlorothiazide (50 mg) | +0.8 |

| -10 / +40 | +0.1 |

| -10 / +90 | -0.5 |

| -10 / +140 | -0.9 |

Experimental Protocols

Clinical Trial in Hypertensive Patients

A representative clinical trial to evaluate the antihypertensive and biochemical effects of this compound enantiomers would typically follow a double-blind, randomized, placebo-controlled, parallel-group design.

-

Participants: Adult male and female patients with mild to moderate essential hypertension (e.g., sitting diastolic blood pressure between 90 and 104 mmHg after a placebo washout period).

-

Intervention: Patients are randomly assigned to receive a once-daily oral dose of a specific ratio of this compound enantiomers (e.g., -2.5mg/+80mg, -5mg/+80mg, -10mg/+80mg) or a matching placebo for a specified duration (e.g., 12 weeks).

-

Measurements:

-

Blood pressure and heart rate are measured at baseline and at regular intervals throughout the study.

-

Blood samples are collected at baseline and at specified time points for the measurement of serum electrolytes (sodium, potassium, chloride), creatinine, and uric acid.

-

Urine samples (e.g., 24-hour collections) are collected for the measurement of urinary electrolytes and uric acid excretion.

-

-

Analytical Methods:

-

Serum and urine electrolytes are typically measured using ion-selective electrodes.

-

Serum and urine uric acid and creatinine are measured using standard enzymatic colorimetric assays.

-

Concentrations of this compound enantiomers in plasma and urine are determined using a validated stereospecific high-performance liquid chromatography (HPLC) method.

-

In Vivo Microperfusion in Rat Kidney

To investigate the direct effects of this compound enantiomers on specific nephron segments, in vivo microperfusion studies in rats are employed.

-

Animal Model: Anesthetized rats are prepared for micropuncture experiments. The kidney is exposed, and individual superficial nephrons (loops of Henle and distal tubules) are identified for perfusion.

-

Perfusion: A microperfusion pump is used to deliver an artificial tubular fluid containing a non-reabsorbable marker (e.g., [3H]inulin) and the specific this compound enantiomer at a known concentration (e.g., 5 x 10^-4 M) into the selected tubular segment.

-

Sample Collection: Fluid is collected from the distal end of the perfused segment.

-

Analysis: The collected fluid and the initial perfusate are analyzed for the concentration of the non-reabsorbable marker (to calculate water flux) and the concentrations of sodium and potassium (e.g., by microflame photometry or atomic absorption spectroscopy) to determine the net transport of these ions.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound enantiomers in the nephron.

Caption: Generalized workflow for a clinical trial of this compound.

Caption: Logical relationship of this compound enantiomers and their effects.

Conclusion

This compound represents a significant development in diuretic therapy due to its unique uricosuric property. The stereospecific activities of its enantiomers provide a flexible platform for developing a diuretic that can be tailored to avoid the common adverse effect of hyperuricemia. By optimizing the ratio of the natriuretic (-) enantiomer and the uricosuric (+) enantiomer, this compound can offer effective blood pressure control with a favorable or neutral effect on serum uric acid levels. This makes it a particularly valuable agent for the treatment of hypertension in patients with gout or those at high risk for developing hyperuricemia. Further research into the precise molecular interactions with renal transporters will continue to refine our understanding and potential applications of this innovative therapeutic agent.

References

- 1. Loop diuretic - Wikipedia [en.wikipedia.org]

- 2. Effects of enantiomers of this compound (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Loop Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Early Studies on the Diuretic and Natriuretic Effects of Indacrinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies on the diuretic and natriuretic properties of Indacrinone, a loop diuretic with unique uricosuric characteristics. The document focuses on early clinical investigations, detailing the experimental methodologies, presenting quantitative data in a comparative format, and visualizing key processes.

Core Concepts: Diuretic and Natriuretic Action of this compound

This compound (MK-196) is a phenoxyacetic acid derivative that acts as a potent, long-acting diuretic.[1] Its primary mechanism of action is the inhibition of sodium and chloride reabsorption in the thick ascending limb of the loop of Henle.[2][3] This inhibition of the Na+-K+-2Cl- symporter leads to a significant increase in the urinary excretion of sodium (natriuresis) and water (diuresis).[3]

A unique feature of this compound is its existence as a racemic mixture of two enantiomers with distinct pharmacological profiles. The (-)-enantiomer is primarily responsible for the potent natriuretic and diuretic effects, while the (+)-enantiomer possesses a uricosuric effect, promoting the excretion of uric acid.[2] This duality allows for the potential to create an "isouricemic" diuretic by adjusting the ratio of the enantiomers, thereby avoiding the hyperuricemia often associated with other loop diuretics.

Experimental Protocols

The following sections detail the methodologies employed in key early studies investigating the diuretic and natriuretic effects of this compound in healthy human subjects.

Study Design: Dose-Response and Comparison with other Diuretics

A foundational study by Brooks et al. investigated the dose-response relationship of racemic this compound and compared its effects to other diuretics.

-

Study Type: Randomized, controlled clinical trial.

-

Participants: Fifteen healthy male volunteers.

-

Pre-study Preparation: Subjects were maintained on a controlled diet with fixed sodium and potassium intake. All subjects underwent a period of maximal hydration before the study commenced.

-

Drug Administration: Single oral doses of this compound (up to 60 mg), ethacrynic acid, or hydrochlorothiazide were administered.

-

Data Collection: Urine was collected at timed intervals to measure volume and electrolyte concentrations. Blood samples were drawn to determine serum electrolyte and uric acid levels.

-

Analytical Methods:

-

Urinary and serum sodium and potassium concentrations were determined by flame photometry.

-

Uric acid concentrations were measured using an enzymatic colorimetric method (uricase method).

-

Study Design: Investigation of Enantiomer Ratios

A study by Vlasses et al. explored the effects of different ratios of this compound enantiomers on natriuresis and uric acid levels.

-

Study Type: Double-blind, randomized, balanced incomplete block, multiple-dose study.

-

Participants: Healthy male volunteers.

-

Pre-study Preparation: Subjects were placed on a diet with controlled sodium (100 mEq) and potassium (80 mEq) intake.

-

Drug Administration: A fixed daily dose of the (-)-enantiomer (10 mg) was combined with increasing doses of the (+)-enantiomer. These combinations were compared against hydrochlorothiazide and a placebo over a one-week period.

-

Data Collection: 24-hour urinary sodium excretion was measured on day 1. Serum uric acid levels were monitored throughout the 7-day study period.

-

Analytical Methods:

-

Urinary sodium was likely measured using flame photometry, a standard method at the time.

-

Serum uric acid was determined using an enzymatic method.

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from early clinical studies on this compound.

Table 1: Dose-Dependent Effects of Racemic this compound on Urinary Excretion

| Parameter | Control | 10 mg this compound | 20 mg this compound | 40 mg this compound | 60 mg this compound |

| Urine Volume (ml/min) | 1.2 | 3.5 | 5.8 | 7.5 | 9.2 |

| Na+ Excretion (µmol/min) | 150 | 600 | 1100 | 1500 | 1800 |

| Cl- Excretion (µmol/min) | 160 | 650 | 1200 | 1600 | 1900 |

| K+ Excretion (µmol/min) | 50 | 100 | 120 | 130 | 135 |

| Uric Acid Excretion (µ g/min ) | 400 | 700 | 850 | 900 | 900 |

Note: Values are approximations derived from graphical representations in the source material and are intended for comparative purposes.

Table 2: Comparative Effects of Single Doses of Diuretics on Fractional Excretion of Sodium

| Diuretic | Dose | Increase in Fractional Na+ Excretion (%) |

| This compound | 20 mg | 3.7 |

| Ethacrynic Acid | 50 mg | 12.5 |

| Hydrochlorothiazide | 50 mg | 4.5 |

Table 3: Effect of this compound Enantiomer Ratios on 24-hour Urinary Sodium Excretion (Day 1)

| Treatment | 24-hour Urinary Na+ Excretion (mEq) |

| Placebo | ~50 |

| (-)-Indacrinone 10mg + (+)-Indacrinone (various doses) | ~285 |

| Hydrochlorothiazide 50mg | ~285 |

Table 4: Effect of this compound Enantiomer Ratios on Serum Uric Acid Levels (Day 7)

| Treatment | Change in Serum Uric Acid (mg/dL) from Placebo |

| Hydrochlorothiazide 50mg | Increased |

| (-)-Indacrinone 10mg + (+)-Indacrinone (increasing doses) | Progressively Decreased |

Mechanism of Action: Signaling Pathway

This compound, as a loop diuretic, exerts its effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the apical membrane of the epithelial cells of the thick ascending limb of the loop of Henle. This inhibition disrupts the reabsorption of these ions, leading to their increased excretion in the urine. The following diagram illustrates this mechanism.

References

- 1. Determination of urinary sodium and potassium by ion-selective electrodes and flame photometry compared - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] The application of flame photometry to sodium and potassium determinations in biological fluids. | Semantic Scholar [semanticscholar.org]

- 3. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

Indacrinone's Dichotomous Impact on Renal Uric Acid Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indacrinone, a phenoxyacetic acid derivative, exhibits a complex and stereospecific influence on renal uric acid handling. This guide provides a detailed examination of the mechanisms underpinning this compound's effects on uric acid reabsorption and secretion, with a focus on the distinct actions of its enantiomers. While the diuretic and natriuretic properties of this compound are primarily attributed to the (-) enantiomer, its impact on uric acid homeostasis is a tale of two opposing effects. The (+) enantiomer is a potent uricosuric agent, promoting the excretion of uric acid, whereas the (-) enantiomer, like many loop diuretics, can cause uric acid retention. This document synthesizes quantitative data from clinical studies, outlines relevant experimental protocols for investigating uricosuric agents, and presents a putative signaling pathway for the interaction of this compound enantiomers with key renal urate transporters.

Introduction

Uric acid, the final product of purine metabolism in humans, is primarily excreted by the kidneys. Renal handling of uric acid is a complex process involving glomerular filtration, followed by extensive reabsorption and secretion in the proximal tubule. Dysregulation of this process can lead to hyperuricemia, a precursor to gout and other metabolic disorders. Uricosuric drugs aim to lower serum uric acid levels by inhibiting its reabsorption in the renal tubules. This compound presents a unique case study in diuretic and uricosuric pharmacology due to the divergent effects of its stereoisomers on uric acid transport. Understanding these enantiomer-specific actions is critical for the rational design of diuretic agents with favorable uric acid profiles.

Quantitative Impact of this compound on Uric Acid Homeostasis

Clinical studies in healthy human subjects have elucidated the dose-dependent and enantiomer-specific effects of this compound on key parameters of uric acid excretion. The following tables summarize the quantitative data from these investigations.

Table 1: Effect of Racemic this compound on Fractional Urate Clearance

| Treatment Group | Baseline Fractional Urate Clearance (%) | Post-dose Fractional Urate Clearance (%) | Fold Increase |

| This compound | 5.16 | 12.24 | 2.37 |

Data from a study in fifteen male subjects. Fractional urate clearance was measured at the time of maximal this compound-induced saluresis[1][2].

Table 2: Changes in Serum Uric Acid with Different Ratios of this compound Enantiomers

| Treatment ((-) enantiomer / (+) enantiomer) | Mean Change in Serum Uric Acid (mg/dL) |

| -2.5 mg / +80 mg | -0.3 |

| -5 mg / +80 mg | -0.4 |

| -10 mg / +80 mg | +0.2 |

| Placebo | +0.3 |

Data from a 12-week, double-blind, parallel study in 37 patients with hypertension. A ratio of -10/+80 mg produced the least variation in serum uric acid[3].

Table 3: Effect of Varying (+) Enantiomer Dose on Plasma Urate

| Treatment (10 mg (-) enantiomer +) | Mean Change in Plasma Urate (%) |

| 0 mg (+) enantiomer | +8 to +16 |

| 10 mg (+) enantiomer | +8 to +16 |

| 20 mg (+) enantiomer | +8 to +16 |

| 40 mg (+) enantiomer | ~0 (Isouricemic) |

| 80 mg (+) enantiomer | -13 |

| Hydrochlorothiazide (50 mg) | +8 to +16 |

| Ticrynafen (250 mg) | -41 |

Data from a 7-day study in 65 healthy men. Increasing the proportion of the (+) enantiomer enhanced the uricosuric effect[4].

Putative Mechanism of Action: Interaction with Renal Urate Transporters

The differential effects of this compound enantiomers on uric acid transport are believed to be mediated by their interactions with specific transporters in the renal proximal tubule. The primary transporters implicated in urate reabsorption are URAT1 (Urate Transporter 1, encoded by SLC22A12) and GLUT9 (Glucose Transporter 9, encoded by SLC2A9). While direct binding and inhibition data for this compound enantiomers on these specific transporters are not extensively available in public literature, a proposed mechanism can be inferred from their observed physiological effects and the known functions of these transporters.

The (+) enantiomer of this compound likely acts as an inhibitor of URAT1 and potentially GLUT9, thus blocking the reabsorption of uric acid from the tubular lumen back into the bloodstream and promoting its excretion in the urine. Conversely, the (-) enantiomer, while being the primary driver of the diuretic effect, is thought to cause urate retention, a common side effect of loop diuretics. This may occur through a volume depletion mechanism that enhances proximal tubule reabsorption or potentially through a more direct interaction with other organic anion transporters (OATs) that are involved in both urate secretion and reabsorption.

Signaling Pathway Diagram

Caption: Putative mechanism of this compound enantiomers on renal urate transport.

Experimental Protocols

The following section details generalized protocols for key experiments used to evaluate the effects of compounds like this compound on uric acid transport.

In Vitro Uric Acid Transport Assay using Transfected HEK293 Cells

This assay is designed to measure the inhibitory effect of a test compound on specific urate transporters expressed in a mammalian cell line.

a. Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 24-well plates to achieve 70-80% confluency on the day of transfection.

-

Transfect cells with a plasmid vector containing the cDNA for the human urate transporter of interest (e.g., hURAT1/SLC22A12 or hGLUT9/SLC2A9) using a suitable transfection reagent (e.g., Lipofectamine or Polyethylenimine). A control group should be transfected with an empty vector.

-

Allow 24-48 hours for transporter expression.

b. Uric Acid Uptake Assay:

-

Wash the transfected cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Pre-incubate the cells with the test compound (e.g., (+) or (-) this compound) at various concentrations for 15-30 minutes at 37°C. A vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., benzbromarone) should be included.

-

Initiate the uptake by adding a solution of [¹⁴C]-labeled uric acid (e.g., 50 µM) to each well.

-

Incubate for a defined period (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the uric acid solution and washing the cells three times with ice-cold HBSS.

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysates using a liquid scintillation counter.

-

Determine the protein concentration of the cell lysates to normalize the uptake data.

-

Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal curve.

Experimental Workflow: In Vitro Uric Acid Transport Assay

Caption: Workflow for in vitro uric acid transport inhibition assay.

Animal Model of Hyperuricemia

Animal models are used to evaluate the in vivo efficacy of uricosuric agents. A common model involves inducing hyperuricemia in rodents.

a. Induction of Hyperuricemia:

-

Use male Kunming or ICR mice.

-

Administer potassium oxonate (a uricase inhibitor, e.g., 250 mg/kg) intraperitoneally to block the degradation of uric acid.

-

Simultaneously or shortly after, administer a purine precursor like hypoxanthine (e.g., 300 mg/kg) or uric acid itself intraperitoneally to increase the uric acid load.

b. Drug Administration and Sample Collection:

-

Administer the test compound (e.g., this compound enantiomers) orally or via the desired route at various doses.

-

Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., 0, 2, 4, 6, 8 hours) after drug administration.

-

Collect urine over a 24-hour period using metabolic cages.

c. Biochemical Analysis:

-

Centrifuge blood samples to obtain serum.

-

Measure uric acid and creatinine concentrations in serum and urine samples using an automated biochemical analyzer employing an enzymatic colorimetric method (uricase method).

d. Calculation of Fractional Excretion of Uric Acid (FEUA): FEUA (%) = [(Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine)] × 100

Measurement of Uric Acid in Biological Samples

A standard laboratory method for quantifying uric acid is the enzymatic colorimetric assay.

a. Principle: Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic substrate (e.g., 4-aminophenazone and 2,4-dichlorophenol sulfonate) to produce a colored quinoneimine dye. The intensity of the color, measured spectrophotometrically (e.g., at 520 nm), is directly proportional to the uric acid concentration in the sample.

b. Procedure (Automated Analyzer):

-

Calibrate the analyzer using a standard uric acid solution of known concentration.

-

Run quality control samples to ensure the accuracy of the assay.

-

Load serum or urine samples into the analyzer.

-

The analyzer automatically pipettes the sample and reagents, incubates the reaction mixture, and measures the absorbance.

-

The concentration of uric acid is calculated automatically based on the calibration curve.

Conclusion

This compound serves as a compelling example of stereoselective pharmacology. The opposing effects of its (+) and (-) enantiomers on renal uric acid transport highlight the intricate nature of drug-transporter interactions in the kidney. The uricosuric properties of the (+) enantiomer offer a therapeutic advantage by potentially mitigating the hyperuricemia often associated with loop diuretics. The ability to manipulate the enantiomeric ratio provides a strategy to develop isouricemic or even uricosuric diuretic agents. Further research involving direct binding and transport inhibition assays with the individual enantiomers and specific urate transporters like URAT1 and GLUT9 is necessary to fully elucidate the molecular mechanisms at play. The experimental frameworks outlined in this guide provide a basis for such future investigations, which will be crucial for the development of next-generation diuretics with improved metabolic profiles.

References

- 1. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 2. Studies on the mechanism and characteristics of action of a uricosuric diuretic, this compound (MK-196) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antihypertensive and biochemical effects of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement of uricosuric properties of this compound by manipulation of the enantiomer ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying the Effects of Indacrinone in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacrinone is a potent loop diuretic that has demonstrated efficacy in managing hypertension.[1][2] It is a chiral molecule, existing as two enantiomers, each with distinct pharmacological properties. The (-)-enantiomer is primarily responsible for the natriuretic and diuretic effects, which contribute to its antihypertensive action by reducing extracellular fluid volume.[3][4][5] Conversely, the (+)-enantiomer exhibits a uricosuric effect, promoting the excretion of uric acid. This is a significant advantage, as many other diuretics can lead to hyperuricemia, a condition of elevated uric acid in the blood. The unique properties of this compound's enantiomers allow for the development of a therapeutic agent that combines antihypertensive efficacy with a reduced risk of hyperuricemia by utilizing a specific ratio of the two enantiomers.

These application notes provide detailed protocols for evaluating the antihypertensive and uricosuric effects of this compound and its enantiomers in the Spontaneously Hypertensive Rat (SHR) model, a well-established animal model for human essential hypertension.

Objectives

-

To evaluate the dose-dependent antihypertensive effects of the (-)-enantiomer of this compound in the SHR model.

-

To assess the uricosuric activity of the (+)-enantiomer of this compound.

-

To determine the optimal ratio of (+)/(-) this compound enantiomers for achieving significant blood pressure reduction with minimal impact on serum uric acid levels.

-

To characterize the pharmacokinetic and pharmacodynamic profiles of this compound enantiomers in the SHR model.

Key Experiments and Methodologies

Animal Model and Husbandry

The Spontaneously Hypertensive Rat (SHR) is the recommended model for these studies.

-

Animal Strain: Spontaneously Hypertensive Rats (SHR) and their normotensive control, Wistar-Kyoto (WKY) rats.

-

Age: 12-16 weeks, an age at which hypertension is well-established in SHRs.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). Standard chow and water should be provided ad libitum.

-

Acclimatization: Animals should be allowed to acclimatize to the housing conditions for at least one week before the start of the experiments.

Experimental Groups and Drug Administration

-

Grouping: Animals should be randomly assigned to different treatment groups (n=8-10 per group).

-

Drug Preparation: this compound enantiomers should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The solution should be prepared fresh daily.

-

Administration: The drug solutions or vehicle should be administered orally via gavage once daily for the duration of the study (e.g., 4 weeks).

Table 1: Example of Experimental Groups

| Group | Treatment | Dose (mg/kg/day, p.o.) |

| 1 | WKY Control | Vehicle |

| 2 | SHR Control | Vehicle |

| 3 | SHR | (-)-Indacrinone |

| 4 | SHR | (-)-Indacrinone |

| 5 | SHR | (+)-Indacrinone |

| 6 | SHR | (+)/(-) this compound (9:1) |

| 7 | SHR | (+)/(-) this compound (9:1) |

Blood Pressure Measurement

Blood pressure can be measured using either non-invasive or invasive methods.

-

Non-Invasive Method (Tail-Cuff Plethysmography): This method is suitable for repeated measurements in conscious animals.

-

Acclimatization: Rats should be trained for the procedure for several days before the actual measurements to minimize stress-induced fluctuations in blood pressure.

-

Procedure: The rat is placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed on the base of the tail. The cuff is inflated and then slowly deflated, and the systolic blood pressure is recorded. Measurements should be taken at the same time each day.

-

-

Invasive Method (Direct Intra-arterial Measurement): This method provides continuous and more accurate blood pressure readings and is typically performed as a terminal procedure under anesthesia.

-

Anesthesia: Urethane or pentobarbitone are suitable anesthetics.

-

Procedure: A catheter is inserted into the carotid or femoral artery and connected to a pressure transducer to record blood pressure.

-

Table 2: Hypothetical Blood Pressure Data

| Group | Baseline Systolic BP (mmHg) | Final Systolic BP (mmHg) | Change in Systolic BP (mmHg) |

| WKY Control | 125 ± 5 | 127 ± 6 | +2 ± 3 |

| SHR Control | 185 ± 8 | 188 ± 7 | +3 ± 4 |

| (-)-Indacrinone (Low) | 186 ± 7 | 165 ± 6 | -21 ± 5 |

| (-)-Indacrinone (High) | 184 ± 8 | 145 ± 7 | -39 ± 6 |

| (+)-Indacrinone | 187 ± 6 | 180 ± 8 | -7 ± 4 |

| (+)/(-) this compound (9:1, 50 mg/kg) | 185 ± 7 | 150 ± 6 | -35 ± 5 |

| (+)/(-) this compound (9:1, 100 mg/kg) | 186 ± 8 | 135 ± 7 | -51 ± 6 |

Urine and Blood Collection

-

Urine Collection: For 24-hour urine collection, animals should be housed in individual metabolic cages. This allows for the measurement of urine volume and excretion of electrolytes and uric acid.

-

Blood Collection: Blood samples can be collected via the saphenous vein for interim analysis or via cardiac puncture as a terminal procedure under anesthesia.

Biochemical Analysis

-

Serum and Urine Uric Acid: Uric acid levels can be determined using commercially available kits or by high-performance liquid chromatography (HPLC) for greater accuracy.

-

Serum and Urine Electrolytes: Sodium and potassium levels can be measured using a flame photometer or ion-selective electrodes.

Table 3: Hypothetical Serum Uric Acid and Electrolyte Data

| Group | Baseline Serum Uric Acid (mg/dL) | Final Serum Uric Acid (mg/dL) | Change in Serum Uric Acid (mg/dL) | Final Serum Potassium (mEq/L) |

| WKY Control | 1.5 ± 0.2 | 1.6 ± 0.3 | +0.1 ± 0.1 | 4.5 ± 0.3 |

| SHR Control | 1.7 ± 0.3 | 1.8 ± 0.2 | +0.1 ± 0.2 | 4.4 ± 0.4 |

| (-)-Indacrinone (Low) | 1.6 ± 0.2 | 2.5 ± 0.4 | +0.9 ± 0.3 | 3.8 ± 0.3 |

| (-)-Indacrinone (High) | 1.7 ± 0.3 | 3.2 ± 0.5 | +1.5 ± 0.4 | 3.5 ± 0.4 |

| (+)-Indacrinone | 1.6 ± 0.2 | 0.8 ± 0.2 | -0.8 ± 0.2 | 4.3 ± 0.3 |

| (+)/(-) this compound (9:1, 50 mg/kg) | 1.7 ± 0.3 | 1.5 ± 0.3 | -0.2 ± 0.2 | 3.9 ± 0.4 |

| (+)/(-) this compound (9:1, 100 mg/kg) | 1.6 ± 0.2 | 1.2 ± 0.2 | -0.4 ± 0.1 | 3.6 ± 0.3 |

Signaling Pathways and Experimental Workflow

Caption: Dual pharmacological action of this compound enantiomers.

Caption: Overall experimental workflow for in-vivo studies.

Caption: Rationale for the enantiomeric combination therapy.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound and its enantiomers in a hypertensive animal model. By following these detailed methodologies, researchers can effectively assess the therapeutic potential of this compound and its unique enantiomeric properties for the treatment of hypertension. The use of the SHR model, coupled with rigorous blood pressure monitoring and biochemical analysis, will yield valuable data for drug development professionals.

References

- 1. karger.com [karger.com]

- 2. researchgate.net [researchgate.net]

- 3. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spontaneously Hypertensive Rat Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Assays for Indacrinone Activity on Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacrinone is a loop diuretic that has been studied for its effects on renal ion transport, leading to diuresis and natriuresis. Its primary mechanism of action is the inhibition of the Na-K-Cl cotransporter (NKCC), with a particular focus on the kidney-specific isoform, NKCC2. This document provides detailed application notes and protocols for in vitro assays to characterize the activity of this compound and its enantiomers on ion channels, with a primary focus on the Na-K-Cl cotransporter. While specific in vitro quantitative data for this compound is limited in publicly available literature, the protocols described herein are standard methods for evaluating loop diuretics and can be readily adapted for studying this compound.

Data Presentation

Due to the limited availability of specific in vitro IC50 values for this compound against ion channels, the following table summarizes its known effects on ion transport from various studies and includes comparative data for other well-characterized loop diuretics.

| Compound | Target | Assay Type | Cell Line/System | Quantitative Data (IC50/Inhibition) | Reference |

| This compound (racemate) | Na+, K+ Transport | Microperfusion of rat renal tubules | In vivo | Inhibition of Na+ and K+ reabsorption in the loop of Henle and distal tubule. | [1] |

| (-)-Indacrinone | Na+, K+ Transport | Microperfusion of rat renal tubules | In vivo | More potent inhibitor of Na+ and K+ reabsorption in the loop of Henle compared to the (+)-enantiomer. | [1] |

| (+)-Indacrinone | Na+ Transport | Microperfusion of rat renal tubules | In vivo | Inhibited net sodium reabsorption in the distal tubule. | [1] |

| Bumetanide | NKCC1 | ⁸⁶Rb⁺ Flux Assay | Human Erythrocytes | pIC50 = 6.48 | [2] |

| Bumetanide | NKCC2 | ⁸⁶Rb⁺ Flux Assay | Rat medullary thick ascending limb (mTAL) | pIC50 = 6.48 | [2] |

| Bumetanide | hNKCC1A | ⁸⁶Rb⁺ Flux Assay | Xenopus oocytes | IC50 ≈ 0.8 µM | |

| Bumetanide | hNKCC1B | ⁸⁶Rb⁺ Flux Assay | Xenopus oocytes | IC50 ≈ 0.7 µM | |

| Furosemide | NKCC1 | ⁸⁶Rb⁺ Flux Assay | Human Erythrocytes | pIC50 = 5.04 | |

| Furosemide | NKCC2 | ⁸⁶Rb⁺ Flux Assay | Rat mTAL | pIC50 = 5.15 | |

| Azosemide | hNKCC1A | ⁸⁶Rb⁺ Flux Assay | Xenopus oocytes | IC50 = 0.246 µM | |

| Azosemide | hNKCC1B | ⁸⁶Rb⁺ Flux Assay | Xenopus oocytes | IC50 = 0.197 µM |

Experimental Protocols

Ion Flux Assay for NKCC1/NKCC2 Inhibition

This protocol is a standard method for assessing the inhibitory activity of compounds like this compound on the Na-K-Cl cotransporter. It measures the uptake of a tracer ion (e.g., ⁸⁶Rb⁺ as a potassium analog or a non-radioactive thallium ion) through the cotransporter.

A. Radioactive ⁸⁶Rb⁺ Flux Assay

Objective: To determine the IC50 value of this compound for NKCC1 and NKCC2.

Materials:

-

Cells stably expressing human NKCC1 or NKCC2 (e.g., HEK-293 cells).

-

Culture medium (e.g., DMEM with 10% FBS).

-

Assay Buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 5 mM glucose, pH 7.4).

-

Wash Buffer (ice-cold, e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4).

-

Lysis Buffer (e.g., 0.1% Triton X-100 in water).

-

⁸⁶RbCl (radioactive tracer).

-

This compound stock solution (in DMSO).

-

Bumetanide (positive control).

-

Scintillation cocktail and counter.

Procedure:

-

Cell Culture: Plate NKCC1 or NKCC2 expressing cells in 96-well plates and grow to confluence.

-

Pre-incubation: Aspirate the culture medium and wash the cells twice with Assay Buffer. Pre-incubate the cells for 10-15 minutes at 37°C with Assay Buffer containing various concentrations of this compound (or Bumetanide as a positive control). Include a vehicle control (DMSO).

-

Flux Initiation: To initiate the ion flux, add Assay Buffer containing ⁸⁶RbCl (final concentration ~1 µCi/mL) and the corresponding concentration of this compound.

-

Incubation: Incubate for a short period (e.g., 2-5 minutes) at 37°C to ensure measurement of initial uptake rates.

-

Flux Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells four times with ice-cold Wash Buffer.

-

Cell Lysis: Lyse the cells by adding Lysis Buffer and incubate for 30 minutes at room temperature.

-

Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the bumetanide-sensitive component of ⁸⁶Rb⁺ uptake by subtracting the uptake in the presence of a high concentration of bumetanide (e.g., 100 µM). Plot the percentage inhibition of the bumetanide-sensitive flux against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. Non-Radioactive Thallium Flux Assay

Objective: To provide a higher-throughput, non-radioactive method for assessing NKCC1/NKCC2 inhibition.

Materials:

-

Cells stably expressing human NKCC1 or NKCC2.

-

Thallium-sensitive fluorescent dye (e.g., FluxOR™).

-

Assay Buffer (as above).

-

Stimulation Buffer (Assay Buffer containing thallium sulfate).

-

This compound stock solution.

-

Bumetanide.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating and Dye Loading: Plate cells in a 96- or 384-well black-walled, clear-bottom plate. On the day of the assay, load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of this compound or control compounds to the wells and incubate for the desired time.

-

Assay Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

-

Flux Initiation: Inject the Stimulation Buffer containing thallium sulfate into the wells.

-

Fluorescence Reading: Immediately after injection, continuously record the fluorescence signal over time. The influx of thallium will quench the fluorescence of the dye.

-

Data Analysis: The rate of fluorescence quench is proportional to the rate of thallium influx. Calculate the initial rate of quench for each concentration of this compound. Determine the percentage inhibition relative to the vehicle control and calculate the IC50 value as described for the radioactive assay.

Patch-Clamp Electrophysiology for Off-Target Ion Channel Screening

While the primary target of this compound is the electroneutral NKCC, it is prudent to assess its potential off-target effects on various electrogenic ion channels. Whole-cell patch-clamp is the gold standard for this purpose.

Objective: To screen this compound against a panel of key cardiac and neuronal ion channels to identify potential off-target activities.

Materials:

-

Cell lines stably expressing the ion channel of interest (e.g., hERG, hNav1.5, hCav1.2, etc.).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular Solution (specific to the ion channel being studied, e.g., Tyrode's solution).

-

Intracellular Solution (specific to the ion channel being studied).

-

This compound stock solution.

-

Positive control inhibitors for each channel.

General Procedure:

-

Cell Preparation: Culture the cells on glass coverslips.

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Giga-seal Formation: Under microscopic observation, bring the micropipette into contact with a single cell and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Voltage-Clamp Recordings: Clamp the cell membrane at a specific holding potential. Apply a series of voltage steps (a voltage protocol) designed to elicit the characteristic currents of the ion channel being studied.

-

Compound Application: After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing this compound at various concentrations.

-

Data Acquisition: Record the ion channel currents before, during, and after the application of this compound.

-

Data Analysis: Measure the peak current amplitude or the current at a specific time point in the voltage protocol. Calculate the percentage of current inhibition at each concentration of this compound and determine the IC50 value if a dose-dependent block is observed.

Visualizations

Caption: Workflow for an in vitro ion flux assay to determine this compound's inhibitory activity on NKCC.

Caption: Mechanism of action of this compound on the Na-K-Cl cotransporter (NKCC2).

References

Application Notes and Protocols for the Analytical Separation of Indacrinone Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacrinone is a chiral diuretic agent that has been investigated for its effects on uric acid excretion. The pharmacological and pharmacokinetic properties of its enantiomers, (+)-Indacrinone and (-)-Indacrinone, differ significantly. Therefore, the ability to separate and quantify these enantiomers is crucial for research, development, and quality control purposes.

Method Development Strategy for HPLC Separation of this compound Enantiomers

The following sections detail a strategic approach to developing an HPLC method for the enantioselective separation of this compound.

Chiral Stationary Phase (CSP) Selection

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric resolution. For an acidic compound like this compound, polysaccharide-based and protein-based CSPs are excellent starting points.

Recommended CSPs for Initial Screening:

-

Polysaccharide-based CSPs: These are broadly applicable and often successful for a wide range of chiral compounds.

-

Cellulose-based: e.g., Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

-

Amylose-based: e.g., Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate))

-

-

Protein-based CSPs: α1-acid glycoprotein (AGP) columns are particularly effective for the separation of acidic, basic, and neutral drugs.

Mobile Phase Selection

The mobile phase composition significantly influences the retention and selectivity of the enantiomers. Normal-phase chromatography is often the preferred mode for polysaccharide-based CSPs.

Initial Mobile Phase Screening for Polysaccharide-based CSPs:

-

Solvent System: A mixture of a non-polar alkane and a polar alcohol is typically used.

-

n-Hexane or Heptane

-

Isopropanol (IPA) or Ethanol

-

-

Acidic Modifier: The addition of a small amount of an acidic modifier is crucial for improving peak shape and resolution of acidic analytes like this compound.

-

Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is a common choice.

-

A typical starting mobile phase for screening would be a mixture of Hexane:Alcohol (e.g., 90:10 v/v) with 0.1% TFA. The ratio of hexane to alcohol can be adjusted to optimize retention times.

Detection

This compound contains a chromophore, making UV detection a suitable and straightforward method. The detection wavelength should be set at the UV maximum of this compound for optimal sensitivity.

Experimental Protocol: Method Development for HPLC Separation of this compound Enantiomers

This protocol provides a step-by-step guide for screening and optimizing the chiral separation of this compound enantiomers.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV detector.

-

Chiral Stationary Phase columns (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).

-

HPLC-grade solvents: n-Hexane, Isopropanol, Ethanol.

-

Trifluoroacetic acid (TFA).

-

Racemic this compound standard.

-

Volumetric flasks, pipettes, and vials.

Protocol:

-

Standard Preparation:

-

Prepare a stock solution of racemic this compound in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.

-

Prepare a working standard solution by diluting the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.

-

-

Initial Screening Conditions:

-

Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase A: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).

-

Mobile Phase B: n-Hexane/Ethanol/TFA (90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: UV at the absorbance maximum of this compound.

-

Injection Volume: 10 µL.

-

-

Optimization:

-

If no separation or poor resolution is observed, systematically vary the mobile phase composition.

-

Adjust the ratio of hexane to alcohol (e.g., 80:20, 70:30). Increasing the alcohol content will generally decrease retention times.

-

Evaluate different alcohols (Isopropanol vs. Ethanol) as they can offer different selectivities.

-

-

Optimize the column temperature. Varying the temperature between 10 °C and 40 °C can impact resolution.

-

Adjust the flow rate. A lower flow rate may improve resolution but will increase the analysis time.

-

-

Data Analysis:

-

Evaluate the chromatograms for the resolution (Rs) between the two enantiomer peaks. A baseline resolution (Rs ≥ 1.5) is desirable.

-

Calculate the separation factor (α) and retention factors (k') for each enantiomer.

-

Quantitative Data Summary (Hypothetical Data for Method Development)

The following table presents hypothetical data that could be generated during the method development process to illustrate the effects of varying chromatographic parameters.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Chiralcel® OD-H | Chiralcel® OD-H | Chiralcel® OD-H |

| Mobile Phase | Hexane/IPA/TFA (90:10:0.1) | Hexane/IPA/TFA (85:15:0.1) | Hexane/Ethanol/TFA (90:10:0.1) |

| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 |

| Temperature (°C) | 25 | 25 | 25 |

| Retention Time 1 (min) | 8.5 | 7.2 | 9.8 |

| Retention Time 2 (min) | 9.8 | 8.1 | 11.5 |